[Mpa1, D-Tyr(Et)2, L-Tic7]OT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of [Mpa1, D-Tyr(Et)2, L-Tic7]OT involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. The synthetic route typically starts with the protection of functional groups on the amino acids, followed by the stepwise coupling of these protected amino acids to form the desired peptide sequence . The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds . After the peptide chain is assembled, the protecting groups are removed, and the disulfide bond is formed through oxidation .
Chemical Reactions Analysis
[Mpa1, D-Tyr(Et)2, L-Tic7]OT can undergo various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be reduced to form thiol groups.
Reduction: The compound can be reduced to break the disulfide bond.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) for reduction and oxidizing agents like hydrogen peroxide for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of [Mpa1, D-Tyr(Et)2, L-Tic7]OT involves its interaction with the oxytocin receptor . The compound acts as an inhibitor, binding to the receptor and preventing the activation of downstream signaling pathways . This inhibition can affect various physiological processes, including muscle contraction and social behavior .
Comparison with Similar Compounds
[Mpa1, D-Tyr(Et)2, L-Tic7]OT is unique due to its specific amino acid sequence and the presence of a disulfide bond . Similar compounds include other oxytocin receptor inhibitors and peptides with similar structural features . Some of these similar compounds are:
This compound analogs: These compounds have slight modifications in their amino acid sequences or protecting groups.
Other oxytocin receptor inhibitors: Compounds that inhibit the oxytocin receptor but have different structures and mechanisms of action.
Properties
Molecular Formula |
C50H71N11O12S2 |
---|---|
Molecular Weight |
1082.3 g/mol |
IUPAC Name |
(3S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-2-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C50H71N11O12S2/c1-6-28(5)43-49(71)56-33(16-17-39(51)62)45(67)57-36(23-40(52)63)46(68)59-37(26-75-74-19-18-42(65)55-35(47(69)60-43)21-29-12-14-32(15-13-29)73-7-2)50(72)61-25-31-11-9-8-10-30(31)22-38(61)48(70)58-34(20-27(3)4)44(66)54-24-41(53)64/h8-15,27-28,33-38,43H,6-7,16-26H2,1-5H3,(H2,51,62)(H2,52,63)(H2,53,64)(H,54,66)(H,55,65)(H,56,71)(H,57,67)(H,58,70)(H,59,68)(H,60,69)/t28-,33-,34-,35-,36-,37-,38-,43-/m0/s1 |
InChI Key |
XCBFBYRYXJOIRC-SXXMFYQFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CC4=CC=CC=C4C[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.